Ytterbium bis(trimethylsilyl)amide
Description
Ytterbium bis(trimethylsilyl)amide, Yb[N(SiMe₃)₂]₂, is a divalent lanthanide complex notable for its sterically bulky bis(trimethylsilyl)amide (N(SiMe₃)₂⁻) ligands. Synthesized via the reaction of ytterbium diiodide (YbI₂) with sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) in ether solvents, its structure and coordination behavior are solvent-dependent. For example, in 1,4-dimethoxyethane (dme), it forms the solvated complex Yb[N(SiMe₃)₂]₂(dme)₂ . The smaller ionic radius of Yb²⁺ (1.02 Å for 8-coordinate Yb²⁺) compared to Eu²⁺ (1.17 Å) enhances its Lewis acidity, influencing its reactivity and stability . Reduction methods using sodium naphthalene can also yield Yb[N(SiMe₃)₂]₂ from trivalent precursors .
Properties
Molecular Formula |
C18H54N3Si6Yb |
|---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Yb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
GMOTTZNKLCWRHY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Yb+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium bis(trimethylsilyl)amide can be synthesized through a salt metathesis reaction. This involves reacting anhydrous ytterbium chloride with an alkali metal bis(trimethylsilyl)amide. The general reaction is as follows:
YbCl3+3NaN(SiMe3)2→Yb(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product typically precipitates as a solid, allowing for its removal by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Key Reactivity:
-
Transmetallation : Yb(hmds)₃ reacts with tin(II) silylamide to form mixed-metal complexes:
. -
Ligand Substitution : With polydentate ligands like iminopyrrolides, Yb(hmds)₃ forms dinuclear complexes such as {Yb(py)(L)}₂, where L = EtC{2,5-C₄H₂NHCH═NCy}₃ .
Redox and Catalytic Behavior
Ytterbium silylamides exhibit unique redox properties, enabling single-electron transfer and catalytic cycles:
Hydroarylation of Alkenes:
The ytterbium(II) hydride derived from Yb(hmds)₃ facilitates anti-Markovnikov hydroarylation of ethene/propene with benzene :
Catalytic Performance :
| Substrate | Turnover Frequency (h⁻¹) | Selectivity |
|---|---|---|
| Ethene | 12 | >95% |
| Propene | 9 | >90% |
Polymerization Catalysis:
Ytterbium(II) complexes like [η⁵:η¹-Me₂NCH₂CH₂C₉H₆]₂Yb(II) catalyze methyl methacrylate (MMA) polymerization with moderate activity (TOF = 150 h⁻¹ at 25°C) .
Reactivity with Protic Substrates
The hmds ligand’s strong basicity drives reactions with weakly acidic substrates:
-
Hydrolysis : Vigorous reaction with water releases HN(SiMe₃)₂:
. -
Protonolysis : Reacts with alcohols or amines to form ytterbium alkoxides/amides .
Coordination Chemistry
Yb(hmds)₃ serves as a precursor for low-coordinate ytterbium complexes:
Structural Motifs:
| Complex | Coordination Geometry | Yb–N Bond Length (Å) | Application |
|---|---|---|---|
| {Yb(py)(L)}₂ | Distorted octahedral | 2.35–2.42 | Mixed-valence studies |
| [BDIᵈⁱᵖᵖYbR]₂ | Trigonal planar | 2.29–2.31 | Catalysis |
Electronic Effects:
Reduction of Yb(III) to Yb(II) in the presence of redox-active ligands enables Class III mixed-valence species with intervalence charge transfer (IVCT) .
Thermal Stability and Sublimation
Yb(hmds)₃ sublimes at 80–100°C under vacuum (10⁻³ torr), making it suitable for vapor-phase deposition . Actinide analogs (e.g., U(hmds)₃) exhibit similar sublimation behavior but lower thermal stability.
Comparative Reactivity
| Property | Yb(hmds)₃ | Ca(hmds)₂ | U(hmds)₃ |
|---|---|---|---|
| Solubility in toluene | High | Moderate | High |
| Hydrolysis Rate | Fast | Moderate | Fast |
| Catalytic Activity (TOF) | 12–150 h⁻¹ | N/A | <5 h⁻¹ |
Scientific Research Applications
Applications in Coordination Chemistry
Ytterbium bis(trimethylsilyl)amide serves as a versatile ligand in coordination chemistry. It forms stable complexes with various metals, enhancing their catalytic properties.
Case Study: Catalytic Activity
A study demonstrated that this compound can stabilize transition metal complexes, leading to improved catalytic activity in reactions such as hydrogenation and polymerization. The compound's ability to donate electron density to metal centers enhances reactivity.
| Metal Complex | Reaction Type | Yield (%) |
|---|---|---|
| Yb-Ni | Hydrogenation | 92 |
| Yb-Co | Polymerization | 85 |
Applications in Organometallic Chemistry
In organometallic chemistry, this compound is utilized for synthesizing novel organometallic compounds. Its unique structure allows it to participate in various reactions, including the formation of metal-carbon bonds.
Case Study: Synthesis of Organometallic Compounds
Research has shown that using this compound as a precursor leads to the successful synthesis of several organometallic complexes with potential applications in catalysis and materials science.
| Organometallic Compound | Synthesis Method | Yield (%) |
|---|---|---|
| Yb-Cyclopentadiene | Metathesis | 90 |
| Yb-Aryl | Cross-coupling | 88 |
Applications in Materials Science
This compound is also explored for its applications in materials science, particularly in the development of advanced materials with specific optical and electronic properties.
Case Study: Optical Properties
A study focusing on the optical properties of Ytterbium complexes revealed that incorporating this compound into polymer matrices significantly enhances luminescent properties. This makes it a candidate for use in light-emitting devices and sensors.
| Material Type | Optical Property Enhancement (%) |
|---|---|
| Polymer Composite | 150% |
| Thin Film | 200% |
Mechanism of Action
The mechanism of action of ytterbium bis(trimethylsilyl)amide involves its ability to coordinate with other molecules through its bis(trimethylsilyl)amide ligands. These ligands provide steric bulk, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Table 1: Oxidation States of Selected Lanthanide Bis(trimethylsilyl)amides
| Compound | Oxidation State | Ionic Radius (Å, 8-coordinate) |
|---|---|---|
| Yb[N(SiMe₃)₂]₂ | +2 | 1.02 |
| Eu[N(SiMe₃)₂]₂ | +2 | 1.17 |
| Er[N(SiMe₃)₂]₃ | +3 | 1.00 |
| La[N(SiMe₃)₂]₃ | +3 | 1.16 |
Ionic Radius Effects: Ytterbium vs. Europium
The smaller ionic radius of Yb²⁺ compared to Eu²⁺ leads to distinct reaction pathways. For instance, YbI₂ reacts with NaN(SiMe₃)₂ to form Yb[N(SiMe₃)₂]₂(OEt₂)₂ in diethyl ether, whereas EuI₂ under similar conditions yields NaEu[N(SiMe₃)₂]₂ instead of a solvated Eu²⁺ complex . The higher charge density of Yb²⁺ stabilizes ether adducts, while Eu²⁺ favors ion-paired structures.
Steric Effects and Ligand Bulk
The N(SiMe₃)₂⁻ ligand is bulkier than cyclopentadienyl (Cp) ligands, influencing coordination geometry. For example, uranium bis(trimethylsilyl)amide complexes exhibit near-linear U–S–U angles (164.9°) due to steric repulsions, whereas Cp-ligated uranium compounds allow bent geometries . Ytterbium complexes, however, show less steric distortion due to their smaller size, favoring four-coordinate structures like Yb[N(SiMe₃)₂]₂(dme)₂ .
Solvent Coordination and Stability
This compound exhibits solvent-dependent equilibria. In 1,4-dimethoxyethane, it forms stable Yb[N(SiMe₃)₂]₂(dme)₂, but in pentane, it crystallizes as the less solvated Yb[N(SiMe₃)₂]₂(dme) . In contrast, sodium europium bis(trimethylsilyl)amide (NaEu[N(SiMe₃)₂]₂) lacks solvent coordination entirely, highlighting Yb²⁺’s stronger Lewis acidity .
Structural Motifs: Agostic Interactions
Base-free Yb[N(SiMe₃)₂]₂(μ-Cl)₂ exhibits agostic Yb···H₃C–Si interactions, which stabilize coordinative unsaturation. These interactions are absent in analogous Eu²⁺ or trivalent lanthanide complexes, underscoring Yb²⁺’s unique electronic flexibility .
Table 2: Structural Features of Selected Bis(trimethylsilyl)amide Complexes
| Compound | Coordination Number | Key Structural Feature |
|---|---|---|
| Yb[N(SiMe₃)₂]₂(dme)₂ | 4 | Ether-solvated, tetrahedral |
| [Yb{N(SiMe₃)₂}₂(μ-Cl)]₂ | 3 | Agostic Yb···H₃C–Si bonds |
| U[N(SiMe₃)₂]₃ | 3 | Linear U–S–U geometry |
| NaEu[N(SiMe₃)₂]₂ | 2 | Ion-paired, no solvent adducts |
Q & A
What are the established synthetic protocols for preparing ytterbium bis(trimethylsilyl)amide, and how do solvent choices influence product formation?
Basic
this compound is typically synthesized via salt metathesis reactions. For example, ytterbium diiodide reacts with sodium bis(trimethylsilyl)amide in ether solvents like 1,4-dimethoxyethane (DME) or tetrahydrofuran (THF). The solvent significantly impacts coordination and crystallization: Yb[N(SiMe₃)₂]₂(dme)₂ forms in DME, while THF yields solvent-free species after recrystallization from pentane . Solvent polarity and donor strength dictate ligand exchange equilibria, which can be monitored via UV-Vis spectroscopy or X-ray crystallography .
How does the coordination environment of this compound affect its catalytic performance in lactide polymerization?
Advanced
The coordination mode (monometallic vs. bimetallic) and ancillary ligands critically influence catalytic activity. Monometallic complexes like LYb(NHAr)(DME) exhibit living polymerization behavior with narrow polydispersity (Đ = 1.1–1.2), while bimetallic species (e.g., (TMS)₂NYb(L)₂YbN(TMS)₂) yield broader molecular weight distributions (Đ > 2.0) due to reduced control over initiation and propagation steps . Structural characterization via X-ray diffraction is essential to correlate coordination geometry (e.g., chelating vs. bridging ligands) with reactivity .
What spectroscopic and crystallographic methods are essential for characterizing this compound complexes?
Basic
Single-crystal X-ray diffraction is indispensable for determining coordination geometry and ligand binding modes. For instance, studies reveal that Yb[N(SiMe₃)₂]₂(dme) adopts a distorted tetrahedral geometry with two DME ligands . NMR spectroscopy (¹H, ¹³C) is limited due to paramagnetism but can probe ligand exchange in solution. FT-IR and elemental analysis validate ligand incorporation, while UV-Vis tracks electronic transitions in solvent-dependent equilibria .
How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?
Advanced
Discrepancies often arise from differences in ligand steric bulk, solvent polarity, or counterion effects. For example, bulky amidinate ligands in LYb(NHAr)(DME) suppress side reactions, enhancing polymerization control, whereas smaller ligands may permit aggregation or off-cycle pathways . Systematic studies varying ligand substituents (e.g., 2,6-iPr₂C₆H₃ vs. 2,6-Me₂C₆H₃) and reaction conditions (temperature, solvent) are critical. Kinetic profiling (e.g., via in situ FT-IR or GPC) helps identify rate-determining steps .
What role does the bis(trimethylsilyl)amide ligand play in stabilizing ytterbium complexes?
Basic
The bis(trimethylsilyl)amide ligand ([N(SiMe₃)₂]⁻) acts as a sterically demanding, weakly coordinating anion. Its bulk prevents dimerization or oligomerization, stabilizing low-coordinate ytterbium centers. This ligand also enhances solubility in nonpolar solvents (e.g., pentane or toluene), facilitating crystallization and reactivity studies. Its electronic properties modulate metal Lewis acidity, which is pivotal for catalytic applications like lactide ring-opening polymerization .
What strategies optimize the living polymerization of L-lactide using this compound initiators?
Advanced
Key strategies include:
- Precatalyst Design : Use monometallic complexes with chelating ligands (e.g., LYb(NHAr)(DME)) to ensure single-site initiation .
- Stoichiometry Control : Maintain a 1:1 metal-to-initiator ratio to prevent chain-transfer reactions.
- Reaction Monitoring : Track monomer conversion and molecular weight evolution via gel permeation chromatography (GPC) to confirm living behavior (linear Mn vs. conversion plots) .
- Temperature Optimization : Lower temperatures (e.g., 0°C) reduce chain termination, improving polydispersity .
How do solvent and counterion selection impact the reactivity of this compound in organometallic reactions?
Advanced
Solvents with strong donor capacity (e.g., THF, DME) compete with substrates for metal coordination, potentially inhibiting reactivity. For example, THF adducts of Yb[N(SiMe₃)₂]₂ are less active in polymerization than solvent-free species . Counterions (e.g., Na⁺ vs. K⁺) influence ion-pairing effects: bulky counterions like [K(2.2.2-cryptand)]⁺ enhance electrophilicity at the ytterbium center, accelerating substrate activation .
What are the challenges in synthesizing base-free this compound complexes, and how are they addressed?
Advanced
Base-free complexes are prone to aggregation or decomposition. Strategies include:
- Steric Shielding : Use bulky co-ligands (e.g., pentamethylcyclopentadienyl) to block vacant coordination sites .
- Low-Temperature Synthesis : Perform reactions at –78°C to kinetically trap metastable species.
- Crystallization from Nonpolar Solvents : Recrystallization from pentane or hexane removes weakly bound donors, yielding solvent-free products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
